A Multi-platform Analytical Approach to the Structure Elucidation of 3-(2-Methylaminoethyl)indol-5-ol Oxalate
A Multi-platform Analytical Approach to the Structure Elucidation of 3-(2-Methylaminoethyl)indol-5-ol Oxalate
Senior Application Scientist Note: This document provides a comprehensive guide to the structural elucidation of 3-(2-Methylaminoethyl)indol-5-ol oxalate, also known as N-methylserotonin oxalate. The core principle of modern analytical chemistry is orthogonality—the practice of using multiple, disparate techniques to interrogate a molecule. Each technique provides a unique piece of the structural puzzle. When combined, these pieces form a complete, unambiguous, and validated picture of the molecule's identity and form. This guide is structured to mirror that logical workflow, moving from foundational mass confirmation to the definitive three-dimensional structure.
Introduction to N-methylserotonin and the Importance of Salt Form
3-(2-Methylaminoethyl)indol-5-ol, or N-methylserotonin, is a tryptamine alkaloid and a derivative of the well-known neurotransmitter serotonin.[1] It is found in various plants, animals, and fungi and exhibits a unique pharmacological profile, including high affinity for the 5-HT1A and 5-HT7 serotonin receptors and activity as a serotonin reuptake inhibitor.[1][2] These properties suggest potential for novel therapeutic applications in psychiatric and neurological disorders.[2]
In drug development, the active pharmaceutical ingredient (API) is often formulated as a salt to improve properties such as solubility, stability, and bioavailability. The choice of the counter-ion—in this case, oxalate—is critical and can significantly impact the drug's performance. Therefore, a rigorous and unambiguous confirmation of the salt's structure, including the ionic interaction between the N-methylserotonin cation and the oxalate anion, is a fundamental requirement for research and development. Approximately 40% of all active pharmaceutical ingredients are salts, making efficient characterization of their crystal structures crucial for accelerating drug development.[3][4]
Orthogonal Analytical Strategy: A Workflow for Unambiguous Confirmation
The elucidation of an organic salt's structure is a hierarchical process. We begin by confirming the mass and elemental formula of the constituent ions. Next, spectroscopic techniques are employed to map the covalent bond framework and identify functional groups. Finally, the definitive three-dimensional arrangement of the ions in the solid state is determined. This multi-faceted approach ensures a self-validating system where the results from each analysis must be consistent with the others.
Caption: Orthogonal workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Mass and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is the first critical step, providing an accurate mass measurement of the N-methylserotonin cation. This allows for the confident determination of its elemental formula.
Data Interpretation: Cation and Counter-ion
-
N-methylserotonin Cation (C₁₁H₁₄N₂O): The calculated monoisotopic mass is 190.1106 g/mol .[5] HRMS analysis in positive ion mode should yield an [M+H]⁺ ion with an m/z value extremely close to 191.1179.
-
Oxalate Anion (C₂H₂O₄): While less commonly analyzed by ESI-MS, in negative ion mode, the hydrogen oxalate anion [C₂HO₄]⁻ would have an m/z of 89.0037.
Tandem MS (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion. For N-methylserotonin, a characteristic and prominent fragmentation pathway is the loss of the methylamine side chain.[6] The cleavage of the bond between the two ethyl carbons (β-cleavage) is a common pathway for tryptamines.[7]
Caption: Primary MS/MS fragmentation of N-methylserotonin.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve 1 mg of N-methylserotonin oxalate in 1 mL of a 50:50 mixture of water and methanol. Dilute further to a final concentration of ~1 µg/mL.
-
Chromatography: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse C18) with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Full scan from m/z 100-500 for parent ion identification.
-
MS/MS: Target the [M+H]⁺ ion (~191.1 m/z) for collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.
-
Nuclear Magnetic Resonance (NMR): Mapping the Covalent Framework
NMR spectroscopy is unparalleled in its ability to define the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for the carbon skeleton.
Spectral Interpretation
The expected ¹H NMR spectrum of the N-methylserotonin cation would show distinct signals for the aromatic protons on the indole ring, the two CH₂ groups of the ethyl side chain, the N-methyl group, and exchangeable protons (OH, NH). The oxalate counter-ion, being symmetric and lacking protons, will not produce a ¹H NMR signal. However, its presence is confirmed in the ¹³C spectrum.
Table 1: Representative NMR Data for N-methylserotonin Oxalate
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole C2-H | ~7.2 ppm (s) | ~124 ppm |
| Indole C4-H | ~7.1 ppm (d) | ~112 ppm |
| Indole C6-H | ~6.7 ppm (dd) | ~112 ppm |
| Indole C7-H | ~7.0 ppm (d) | ~103 ppm |
| Ethyl CH₂ (C8) | ~3.0 ppm (t) | ~22 ppm |
| Ethyl CH₂ (C9) | ~3.2 ppm (t) | ~50 ppm |
| N-Methyl | ~2.7 ppm (s) | ~33 ppm |
| Oxalate C=O | - | ~161 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for similar structures and available spectra for related compounds.[8][9][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable OH and NH protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks (e.g., between the two ethyl CH₂ groups).
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.
-
Vibrational Spectroscopy (FTIR): Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-methylserotonin oxalate, FTIR can confirm the presence of the hydroxyl (O-H), amine (N-H), aromatic (C-H, C=C), and oxalate (C=O) groups.
Table 2: Key FTIR Absorption Bands for N-methylserotonin Oxalate
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 3500 | O-H stretch, N-H stretch | Phenol, Indole NH, Ammonium N⁺-H |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2800 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1700 | C=O stretch (asymmetric) | Oxalate |
| 1500 - 1620 | C=C stretch | Aromatic Ring |
| 1300 - 1400 | C=O stretch (symmetric) | Oxalate |
Note: These are characteristic ranges. The exact peak positions can provide information on hydrogen bonding.[11][12][13]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
Single Crystal X-ray Diffraction (SCXRD): The Definitive 3D Structure
While the combination of MS and NMR can build a strong case for the covalent structure, only Single Crystal X-ray Diffraction (SCXRD) can provide an unambiguous, three-dimensional picture of the molecule in the solid state. This technique determines the precise spatial coordinates of each atom, revealing bond lengths, bond angles, and the crucial intermolecular interactions, such as hydrogen bonding, that define the crystal lattice.
A published crystal structure for N-methylserotonin hydrogen oxalate confirms the key structural details.[2][14]
Key Crystallographic Findings[2]
-
Stoichiometry: The asymmetric unit contains one singly protonated N-methylserotonin cation and one hydrogen oxalate anion.
-
Cation Conformation: The indole unit is nearly planar. The ethylamino side chain is turned away from the indole plane, with a C7—C8—C9—C10 torsion angle of -83.1°. The N-methyl group adopts a gauche configuration.
-
Anion Conformation: The hydrogen oxalate anion is significantly non-planar.
-
Intermolecular Interactions: The ions are linked into a three-dimensional framework by a network of N—H⋯O and O—H⋯O hydrogen bonds. This hydrogen bonding is the primary force governing the crystal packing.
Table 3: Summary of Crystallographic Data for N-methylserotonin Hydrogen Oxalate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₅N₂O⁺ · C₂HO₄⁻ |
| Formula Weight | 280.28 |
| Crystal System | Monoclinic |
| Space Group | Pn |
Source: Naeem, M., Anas, N. A., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). IUCrData, 8(5).[14]
Experimental Protocol: SCXRD
-
Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution. For N-methylserotonin oxalate, single crystals were successfully grown from an aqueous solution.[2]
-
Data Collection:
-
A suitable crystal is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using computational methods to determine the initial positions of the atoms.
-
The atomic positions and thermal parameters are "refined" to achieve the best possible fit between the calculated and observed diffraction data.
-
Conclusion: A Validated Structural Assignment
Through the systematic and orthogonal application of High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance, FTIR Spectroscopy, and Single Crystal X-ray Diffraction, the structure of 3-(2-Methylaminoethyl)indol-5-ol oxalate is unambiguously confirmed.
-
HRMS verifies the elemental composition of the N-methylserotonin cation.
-
NMR elucidates the precise covalent bonding and connectivity of the cation's molecular skeleton.
-
FTIR confirms the presence of all key functional groups in both the cation and the oxalate anion.
-
SCXRD provides the definitive three-dimensional structure, revealing the conformation of the ions and the intricate hydrogen-bonding network that defines the solid-state architecture.
Each technique provides mutually consistent data, culminating in a complete and validated structural elucidation essential for any further research, development, or regulatory consideration of this compound.
References
-
Naeem, M., Anas, N. A., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). N-Methylserotonin hydrogen oxalate. IUCrData, 8(5). [Link]
-
Naeem, M., Anas, N. A., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). N-Methylserotonin hydrogen oxalate. ResearchGate. [Link]
-
Scribd. (n.d.). Organic Salt Analysis. [Link]
-
ResearchGate. (n.d.). MS/MS spectrum and fragmentation patterns of (A): Serotonin; (B): N-methyl serotonin; (C): Bufotenine; and (D): Bufotenidine. [Link]
-
Wolf, E., De Angelis, J., & Burley, S. (2002). X-ray crystallographic studies of serotonin N-acetyltransferase catalysis and inhibition. Journal of Molecular Biology. [Link]
-
Brain & Behavior Research Foundation. (2013). Serotonin Discovery via X-Ray Crystallography Points Toward More Precise Treatments. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]
-
PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant. [Link]
-
ResearchGate. (n.d.). Positive ion electrospray LC-MS analysis and tandem mass spectra of fraction 7 and N-methylserotonin. [Link]
-
ResearchGate. (n.d.). X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs. [Link]
-
PubChem. (n.d.). N-methyl serotonin oxalate. [Link]
-
European Synchrotron Radiation Facility. (n.d.). Structure of a mammalian serotonin receptor revealed by X-ray crystallography. [Link]
-
PubChem. (n.d.). 3-(2-Methylaminoethyl)indol-5-ol oxalate. [Link]
-
PubMed. (2016). X-ray structures and mechanism of the human serotonin transporter. [Link]
-
PubChem. (n.d.). Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate. [Link]
-
Analytica World. (2018). Faster characterization of organic salts. [Link]
-
SpectraBase. (n.d.). 3-[2-(METHYLAMINO)ETHYL]INDOLE-5-OL, OXALATE - Optional[13C NMR] - Spectrum. [Link]
-
International Journal of Research and Publication. (n.d.). FTIR ANALYSIS OF ALKALOIDS IN RAUWOLFIA VOMITORIA (RV) LEAVES AND STEMS FOR POTENTIAL MEDICINAL APPLICATIONS. [Link]
-
Bionity. (2018). Faster characterization of organic salts. [Link]
-
SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. [Link]
-
Reddit. (n.d.). Identifying organic salts?. [Link]
-
Wikipedia. (n.d.). N-Methylserotonin. [Link]
-
PubMed. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of alkaloid isolate. [Link]
-
ResearchGate. (n.d.). Diagnostic MS/MS fragmentation in serotonin (5-HT) and its derivatives. [Link]
-
PubMed. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. [Link]
-
SpectraBase. (n.d.). 2-Methylserotonin, N,o-bis-acetyl - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. (n.d.). N-Methylserotonin. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Reich, H. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. [Link]
-
MDPI. (n.d.). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. [Link]
-
PubChem. (n.d.). [2-(1H-indol-1-yl)ethyl]methylamine oxalate. [Link]
Sources
- 1. N-Methylserotonin - Wikipedia [en.wikipedia.org]
- 2. N-Methylserotonin hydrogen oxalate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Faster characterization of organic salts [analytica-world.com]
- 4. Faster characterization of organic salts [bionity.com]
- 5. N-Methylserotonin | C11H14N2O | CID 150885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. ijorp.org [ijorp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
